molecular formula C9H9ClO2 B3267556 3-(Chloromethyl)phenyl acetate CAS No. 4530-44-3

3-(Chloromethyl)phenyl acetate

Cat. No.: B3267556
CAS No.: 4530-44-3
M. Wt: 184.62 g/mol
InChI Key: HREPEKPEKJXBGT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)phenyl acetate is an organic compound with the molecular formula C9H9ClO2. It is an ester derived from phenol and acetic acid, where the phenol is substituted with a chloromethyl group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Chloromethyl)phenyl acetate can be synthesized through several methods. One common method involves the reaction of 3-methylphenyl acetate with sulfuryl dichloride in the presence of azobisisobutyronitrile as a radical initiator. The reaction is carried out in chloroform under reflux conditions for about 3 hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically follows similar routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)phenyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phenol and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl acetates.

    Hydrolysis: Phenol and acetic acid.

    Oxidation: Carboxylic acids and other oxidized derivatives.

Scientific Research Applications

3-(Chloromethyl)phenyl acetate is utilized in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical compounds and active ingredients.

    Material Science: The compound is employed in the production of polymers and other advanced materials.

    Biological Studies: It is used in biochemical research to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)phenyl acetate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The ester bond can also be hydrolyzed, releasing phenol and acetic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)phenyl acetate
  • 2-(Chloromethyl)phenyl acetate
  • 3-(Bromomethyl)phenyl acetate

Uniqueness

3-(Chloromethyl)phenyl acetate is unique due to the position of the chloromethyl group, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, the position of the substituent affects the compound’s chemical behavior and its applications in synthesis and research.

Properties

IUPAC Name

[3-(chloromethyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREPEKPEKJXBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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